N-(2,4-dimethylphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
N-(2,4-dimethylphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H25N5OS and its molecular weight is 407.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
It is known that the compound was synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in their function.
Biochemical Pathways
These could potentially include pathways involved in bacterial growth, viral replication, parasitic survival, and cancer cell proliferation .
Result of Action
Compounds with similar structures have been reported to exhibit antimicrobial, antitubercular, and anti-hiv activities . This suggests that the compound may have similar effects, potentially leading to the inhibition of microbial growth, the suppression of tuberculosis, and the prevention of HIV replication.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-7-(4-methylsulfanylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5OS/c1-13-5-10-18(14(2)11-13)26-21(28)19-15(3)25-22-23-12-24-27(22)20(19)16-6-8-17(29-4)9-7-16/h5-12,15,19-20H,1-4H3,(H,26,28)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOYXSQHPRFZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)SC)C(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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